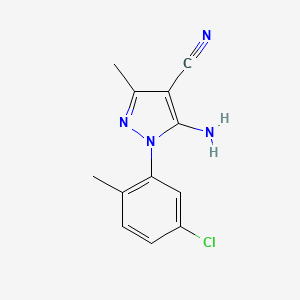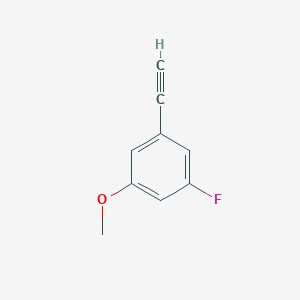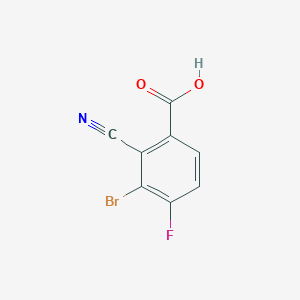
3-Bromo-4-cyano-2-(trifluoromethyl)aniline
Descripción general
Descripción
3-Bromo-4-cyano-2-(trifluoromethyl)aniline, also known as 3-BCTA, is an important synthetic intermediate used in the production of various pharmaceuticals, agrochemicals, and other materials. It is a very useful reagent in organic synthesis due to its versatility and its ability to undergo a variety of chemical reactions. 3-BCTA has a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
3-Bromo-4-cyano-2-(trifluoromethyl)aniline is a versatile reagent that can undergo a variety of chemical reactions. It can act as an electrophile in nucleophilic substitution reactions, and it can also act as a nucleophile in electrophilic substitution reactions. It can also be used for the synthesis of heterocyclic compounds, polymers, and other materials.
Biochemical and Physiological Effects
This compound has been extensively studied for its biochemical and physiological effects. Studies have shown that this compound has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. It has also been reported to have anti-oxidant, anti-fungal, and anti-viral activities. In addition, this compound has been shown to have a protective effect against oxidative stress and has been shown to be effective in treating certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-4-cyano-2-(trifluoromethyl)aniline is a very useful reagent for laboratory experiments due to its versatility and its ability to undergo a variety of chemical reactions. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that this compound is a toxic compound and should be handled with caution. In addition, it is important to note that this compound should not be used in the presence of strong acids or bases as it can react with them to form hazardous compounds.
Direcciones Futuras
The potential applications of 3-Bromo-4-cyano-2-(trifluoromethyl)aniline are still being explored. Future research could focus on developing new and improved synthesis methods for this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of various diseases and disorders. Finally, research could be conducted to investigate the potential environmental impacts of this compound and its potential for environmental pollution.
Aplicaciones Científicas De Investigación
3-Bromo-4-cyano-2-(trifluoromethyl)aniline has been extensively used in scientific research due to its versatile nature. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other materials. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and imidazoles. In addition, this compound has been used in the synthesis of polymers, dyes, and pigments.
Propiedades
IUPAC Name |
4-amino-2-bromo-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHSDOUDHXPTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1413718.png)
![N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413719.png)
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1413720.png)
![methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1413721.png)
![Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1413723.png)

![5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1413725.png)

![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide](/img/structure/B1413728.png)


![3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1413735.png)

